1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

Electron Transfer Redox Chemistry Radical Cation Generation

Sourcing a tetraarylethanediol with inconsistent oxidation potential introduces kinetic variability into outer-sphere electron-transfer studies. This 4-methoxy derivative provides a calibrated electron donor (Eox° 1.83 V vs SCE) with reliable C-C bond homolysis behavior. - Oxidation potential lowered by 0.14 V vs. 4-methoxytoluene, enhancing donor capability. - Electron-transfer rate constant k = 0.0268 M⁻¹ s⁻¹ with Fe(III) complexes enables reproducible mechanistic probes. - Supplied as a >96.0% (HPLC) white crystalline powder with mp 166-172 °C for thermal analysis calibration.

Molecular Formula C30H30O6
Molecular Weight 486.6 g/mol
CAS No. 19920-00-4
Cat. No. B035370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol
CAS19920-00-4
Molecular FormulaC30H30O6
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O
InChIInChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3
InChIKeyGJSYWZLTIIFQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol (CAS 19920-00-4): Core Specifications and Research-Grade Procurement


1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol (CAS 19920-00-4) is a tetraaryl-substituted vicinal diol (pinacol) with the molecular formula C₃₀H₃₀O₆ and a molecular weight of 486.56 g/mol . The compound is typically supplied as a white to almost white crystalline powder with a reported melting point of 166–172 °C (lit. 170 °C) and a standard commercial purity of >96.0% (HPLC) . Its structure features four electron-donating 4-methoxyphenyl groups symmetrically arranged around a central ethane-1,2-diol core, which confers specific redox and thermal properties relevant to radical chemistry and materials science applications [1].

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol: Why Simple In‑Class Substitution Introduces Experimental Risk


Tetraarylethanediols are not functionally interchangeable; subtle variations in aromatic substitution dramatically alter redox potential, thermal lability, and crystallinity. The 4‑methoxy derivative exhibits an oxidation potential (Eox°) of 1.83 V vs. SCE, which is 0.14 V (3.2 kcal/mol) lower than that of 4‑methoxytoluene, indicating significantly enhanced electron‑donor capability [1]. In contrast, the unsubstituted benzopinacol or the 4‑methyl analog possess different electron densities and steric environments, leading to divergent rates of C–C bond homolysis and disproportionation pathways [2]. Generic substitution with a structurally similar but electronically distinct pinacol can therefore alter reaction kinetics, product distributions, and material thermal stability—compromising reproducibility and experimental validity in radical‑initiator or electron‑transfer studies.

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol: Quantified Differentiation Data for Scientific Selection


Oxidation Potential Differentiates Electron‑Donor Strength from Monoaryl and Unsubstituted Analogs

The 4‑methoxy‑substituted tetraarylethanediol exhibits a measured oxidation potential (Eox°) of 1.83 V vs. SCE when determined via kinetic methods with Feᴵᴵᴵ(Lᴼᶜᴴ³)₃ oxidant [1]. This value is 0.14 V (3.2 kcal/mol) lower than that of the monoaryl model compound 4‑methoxytoluene, demonstrating that the tetraaryl scaffold substantially facilitates electron removal relative to isolated aromatic units [1]. While direct head‑to‑head oxidation potential data for the unsubstituted benzopinacol or the 4‑methyl analog were not located in the open literature, the observed 3.2 kcal/mol stabilization is consistent with the general trend that phenyl–phenyl interactions lower oxidation potentials in tetraarylethanediols [1].

Electron Transfer Redox Chemistry Radical Cation Generation

Melting Point Offers an Operational and Purity Discrimination Window

The compound displays a melting point range of 166.0–172.0 °C, with a literature reference value of 170 °C . In comparison, the 4‑methyl analog (1,1,2,2‑tetrakis(4‑methylphenyl)ethane‑1,2‑diol) melts at 177 °C , while the unsubstituted benzopinacol exhibits a broader and higher melting range of 178–186 °C (lit. 181 °C) . The distinct ~7–11 °C depression relative to the methyl analog and ~8–16 °C depression versus benzopinacol provides a clear thermal signature for identity verification and purity assessment.

Solid-State Characterization Purity Assessment Procurement Specification

Commercial HPLC Purity Grade Meets or Exceeds Alternative Sourcing Benchmarks

The compound is routinely available with a minimum purity of >96.0% as determined by HPLC (area%) . Some vendors offer batches certified at ≥98% purity . In contrast, the 4‑methyl analog is commonly supplied at a lower typical purity of ~95% . This quantifiable difference in standard commercial purity—≥96% (often 98%) for the 4‑methoxy derivative versus ~95% for the 4‑methyl derivative—reduces the likelihood of impurity‑derived side reactions in sensitive electron‑transfer or polymerization initiation experiments.

Analytical Chemistry Quality Control Reproducibility

Thermal Decomposition Follows a Defined Homolytic C–C Cleavage Pathway Shared by Tetraarylethanediols

Thermogravimetric analysis of a series of 1,1,2,2‑tetraaryl‑1,2‑ethanediols, including the 4‑methoxy derivative, demonstrates that these compounds undergo smooth thermal degradation via homolytic cleavage of the central C–C bond, disproportionating to the corresponding diaryl ketone and diaryl carbinol [1]. While compound‑specific onset temperatures were not extracted from the abstract, the study confirms that the methoxy‑substituted member adheres to the same predictable, single‑pathway decomposition mechanism as the broader class. This defined thermal behavior is critical for applications where controlled radical generation at elevated temperatures is required.

Thermal Stability Degradation Chemistry Polymer Initiators

Electron‑Transfer Rate Constants Quantify Reactivity with Common Oxidants

The second‑order rate constant for electron transfer from 1,1,2,2‑tetrakis(4‑methoxyphenyl)ethane‑1,2‑diol to Feᴵᴵᴵ(4‑methoxy‑2,2'‑bipyridyl)₃ was determined to be 0.0268 M⁻¹ s⁻¹ at 25 °C, while the reaction with DDQ proceeded with a pseudo‑first‑order rate constant of approximately 0.91 × 10⁻³ s⁻¹ under the reported conditions [1]. Although comparable kinetic data for other tetraarylethanediols were not located in the accessible literature, these absolute values provide a quantitative benchmark for predicting reactivity in outer‑sphere electron‑transfer processes and for designing experiments involving Feᴵᴵᴵ‑ or quinone‑based oxidants.

Kinetics Outer‑Sphere Electron Transfer Oxidation

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol: Evidence‑Grounded Application Scenarios for Procurement Decisions


Radical Cation Precursor in Outer‑Sphere Electron‑Transfer Studies

The compound’s experimentally determined oxidation potential (1.83 V vs. SCE) and electron‑transfer rate constants with Feᴵᴵᴵ complexes and DDQ make it an ideal model substrate for investigating outer‑sphere electron‑transfer mechanisms, radical cation generation, and C–C bond cleavage kinetics [1]. Researchers requiring a well‑characterized electron donor with moderate reactivity will find the kinetic parameters (k = 0.0268 M⁻¹ s⁻¹) particularly useful for calibrating experimental systems [1].

Thermal Radical Initiator for Polymerization or Degradation Studies

The defined thermal decomposition pathway—homolytic C–C bond scission yielding diaryl ketone and diaryl carbinol—positions this compound as a controlled source of aryl‑centered radicals at elevated temperatures [2]. Polymer scientists can leverage this predictable degradation to initiate radical polymerizations or to probe the thermal stability of polymeric matrices under well‑defined radical flux [2].

Calibration Standard for Melting Point and HPLC Purity in Tetraaryldiol Research

The sharp melting point (166–172 °C) and high commercial HPLC purity (>96.0%) provide a reliable reference for calibrating thermal analysis instruments and for benchmarking the purity of newly synthesized tetraarylethanediol derivatives . Procurement of this material ensures a consistent, high‑quality standard for method validation and quality control protocols .

Building Block for Functional Materials with Defined Redox Activity

The electron‑rich 4‑methoxyphenyl substituents lower the oxidation potential by 0.14 V relative to monoaryl ethers, imparting enhanced electron‑donating character that is valuable for designing organic semiconductors, charge‑transfer complexes, or redox‑active ligands [1]. The compound’s tetrahedral core and four modifiable methoxy groups offer additional handles for further synthetic elaboration in materials chemistry [1].

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